molecular formula C9H10N4O B2436507 N,3-Dimethyl-2H-pyrazolo[4,3-c]pyridine-6-carboxamide CAS No. 2445785-67-9

N,3-Dimethyl-2H-pyrazolo[4,3-c]pyridine-6-carboxamide

Cat. No.: B2436507
CAS No.: 2445785-67-9
M. Wt: 190.206
InChI Key: IMGZGQAPJYVLEO-UHFFFAOYSA-N
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Description

N,3-Dimethyl-2H-pyrazolo[4,3-c]pyridine-6-carboxamide is a heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-Dimethyl-2H-pyrazolo[4,3-c]pyridine-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde with azidomethyl intermediates, followed by electrophilic cyclization using iodine . The reaction conditions often include the use of boronic acids and alkylation reactions to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N,3-Dimethyl-2H-pyrazolo[4,3-c]pyridine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted pyrazolo[4,3-c]pyridine derivatives.

Scientific Research Applications

N,3-Dimethyl-2H-pyrazolo[4,3-c]pyridine-6-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,3-Dimethyl-2H-pyrazolo[4,3-c]pyridine-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit CDK2 selectively makes it a promising candidate for further development as a therapeutic agent.

Properties

IUPAC Name

N,3-dimethyl-2H-pyrazolo[4,3-c]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-5-6-4-11-8(9(14)10-2)3-7(6)13-12-5/h3-4H,1-2H3,(H,10,14)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGZGQAPJYVLEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=NC(=CC2=NN1)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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